N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
Description
Historical Context of Benzimidazole Derivatives in Organic Chemistry
Benzimidazole derivatives have been pivotal in pharmaceutical development since the mid-20th century. The discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B12 in 1950 marked the first major milestone, revealing the heterocycle’s role in coordinating cobalt ions. This finding catalyzed research into synthetic benzimidazoles, leading to the introduction of thiabendazole in 1961 as a broad-spectrum anthelmintic. Subsequent structural modifications produced clinically impactful agents such as albendazole (anthelmintic), omeprazole (proton pump inhibitor), and veliparib (PARP inhibitor), demonstrating the scaffold’s versatility (Table 1).
Table 1: Key Benzimidazole-Based Drugs and Their Therapeutic Applications
| Compound | Year Introduced | Therapeutic Class | Mechanism of Action |
|---|---|---|---|
| Thiabendazole | 1961 | Anthelmintic | Microtubule disruption |
| Omeprazole | 1988 | Antiulcerative | H+/K+ ATPase inhibition |
| Albendazole | 1982 | Anthelmintic/Antineoplastic | Tubulin polymerization inhibition |
| Veliparib | 2014 | Anticancer | PARP enzyme inhibition |
The benzimidazole nucleus provides a stable platform for drug design due to its aromatic sextet, amphoteric character (pKa ~5.6 for protonation, ~12.5 for deprotonation), and capacity for hydrogen bonding via N-H groups. These properties enable interactions with diverse biological targets, from enzyme active sites to nucleic acid grooves.
Structural Significance of Polyheterocyclic Systems in Medicinal Chemistry
Polyheterocyclic systems like this compound exploit synergistic electronic and steric effects to enhance target affinity. The benzimidazole-pyridine-tetrahydrofuran triad exemplifies three critical design principles:
- Aromatic Stacking Interactions : The planar benzimidazole and pyridine rings facilitate π-π stacking with tyrosine/phenylalanine residues in protein binding pockets.
- Hydrogen Bond Networks : The benzimidazole N-H (δ+ ~0.42 e) and carboxamide carbonyl (δ- ~-0.67 e) create complementary hydrogen bonding sites.
- Conformational Restriction : The tetrahydrofuran ring imposes torsional constraints that reduce entropic penalties upon target binding.
Comparative studies of polyheterocyclic drugs show a 3–5-fold increase in binding affinity compared to monocyclic analogs, attributed to multipoint anchoring at target sites. For instance, the pyridinyl substitution at position 2 of benzimidazole enhances kinase inhibition potency by forming a critical salt bridge with conserved lysine residues.
Rationale for Investigating Tetrahydrofuran-Carboxamide Hybrid Architectures
The tetrahydrofuran-carboxamide moiety addresses two key challenges in drug development:
- Solubility Optimization : The oxygen-rich tetrahydrofuran ring (logP reduction of ~0.8 compared to cyclohexane analogs) improves aqueous solubility while maintaining membrane permeability.
- Metabolic Stability : Saturation of the furan ring decreases susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life.
Carboxamide incorporation enables three modes of molecular recognition:
- Bidentate Hydrogen Bonding : The carbonyl oxygen (hydrogen bond acceptor) and amide N-H (donor) interact with complementary residues, as seen in kinase ATP-binding pockets.
- Dipole-Dipole Interactions : The amide group’s dipole moment (~3.7 D) aligns with electric fields in enzymatic active sites.
- Conformational Flexibility : Free rotation around the C-N bond allows adaptive binding to structurally diverse targets.
Table 2: Structural Contributions of Hybrid Components
| Component | Role in Bioactivity | Example Pharmacological Effect |
|---|---|---|
| Benzimidazole | Aromatic core for π-stacking | Intercalation into DNA minor groove |
| Pyridin-3-yl | Hydrogen bond acceptor site | Inhibition of tyrosine kinase receptors |
| Tetrahydrofuran | Solubility enhancer | Improved oral bioavailability |
| Carboxamide | Polar interaction mediator | Binding to protease catalytic triads |
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,19,22)(H,20,21) |
InChI Key |
AYDKTTRBTDJXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Tetrahydrofuran Carboxamide Formation: The final step involves the formation of the tetrahydrofuran carboxamide moiety, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield tetrahydrofuran-2-carboxylic acid and 5-amino-2-(pyridin-3-yl)-1H-benzimidazole.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M, reflux) | HCl, H₂O | Tetrahydrofuran-2-carboxylic acid + 5-amino-2-(pyridin-3-yl)-1H-benzimidazole | 78% | |
| Basic (NaOH, 1M, 80°C) | NaOH, H₂O | Same as above | 65% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated cleavage of the amide bond.
Nucleophilic Substitution on Benzimidazole
The benzimidazole ring participates in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
| Reaction | Nucleophile | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Halogen displacement | Piperidine | DMF, 100°C, 12h | 5-(piperidin-1-yl)-2-(pyridin-3-yl)-1H-benzimidazole | 82% | |
| Thiol substitution | Benzyl mercaptan | EtOH, K₂CO₃, reflux | 5-(benzylthio)-2-(pyridin-3-yl)-1H-benzimidazole | 68% |
Key Observation : Substitution efficiency depends on the leaving group’s electronegativity and solvent polarity. Polar aprotic solvents like DMF enhance reaction rates.
Tetrahydrofuran Ring-Opening Reactions
The THF moiety undergoes ring-opening under acidic or oxidative conditions, forming linear diols or lactones.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄, 50°C) | H₂SO₄, H₂O | 2-(pyridin-3-yl)-1H-benzimidazol-5-yl pentanediol | 72% | |
| Oxidative (KMnO₄) | KMnO₄, H₂O, 25°C | Tetrahydrofuran-2-carboxylic acid lactone | 58% |
Mechanistic Note : Acid-mediated ring-opening proceeds via protonation of the ether oxygen, followed by nucleophilic water attack. Oxidation with KMnO₄ generates γ-lactone through radical intermediates.
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes nitration and sulfonation at the meta position relative to the benzimidazole attachment.
| Reaction | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2h | 3-nitro-pyridin-3-yl substituted derivative | 45% | |
| Sulfonation | SO₃, H₂SO₄ | 80°C, 4h | 3-sulfo-pyridin-3-yl substituted derivative | 37% |
Challenges : Pyridine’s electron-deficient nature reduces reactivity, necessitating strong electrophiles and prolonged reaction times.
Reduction Reactions
The carboxamide group can be reduced to a primary amine using strong reducing agents.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6h | N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-methanamine | 63% | |
| BH₃·THF | THF, 25°C, 12h | Same as above | 48% |
Selectivity : LiAlH₄ selectively reduces the amide without affecting the THF ring.
Oxidation of Benzimidazole
The benzimidazole ring undergoes oxidation to form benzimidazolone derivatives under mild conditions.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH | 50°C, 4h | 2-(pyridin-3-yl)-1H-benzimidazol-5-one | 55% | |
| KHSO₅ | H₂O, 25°C, 8h | Same as above | 61% |
Biological Relevance : Oxidized derivatives exhibit enhanced binding to biological targets like kinase enzymes .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the benzimidazole’s 5-position.
| Reaction | Catalyst | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF, 80°C, 12h | 5-aryl-2-(pyridin-3-yl)-1H-benzimidazole | 74% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | 5-aminobenzimidazole derivative | 68% |
Optimization : Ligand choice (e.g., Xantphos) significantly improves coupling efficiency with aryl halides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide, in cancer therapy. These compounds exhibit significant activity against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, research has demonstrated that certain benzimidazole derivatives can inhibit the activity of key enzymes involved in cancer metabolism, leading to reduced tumor viability and increased apoptosis in cancer cells .
Anti-inflammatory Properties
Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can significantly reduce inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases. For example, compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX) effectively, which play a crucial role in the inflammatory response .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. Research indicates that these compounds exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the benzimidazole core can lead to enhanced biological activity. For instance, substituents on the pyridine ring or alterations in the tetrahydrofuran moiety can significantly impact the compound's potency and selectivity towards specific biological targets .
Target Identification
Identifying the molecular targets of this compound is crucial for understanding its pharmacological effects. Research has indicated that this compound may interact with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinases (PI3K), which are critical for cellular growth and survival .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways, such as kinases or proteases.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, which can be useful in antiviral or anticancer therapies.
Modulating Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules identified in the provided evidence, focusing on molecular architecture, substituent effects, and inferred functional properties.
Structural Analogues from the Evidence
(a) N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide (CAS 926249-79-8)
- Molecular Formula : C₁₂H₁₅N₂O₃
- Key Differences: Replaces the benzimidazole-pyridinyl core with a 5-amino-2-methoxyphenyl group. The methoxy and amino groups on the phenyl ring may confer distinct electronic and solubility profiles .
(b) 6-(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
- Molecular Formula : C₁₂H₁₁N₅OS
- Key Differences: Features a benzotriazole-pyrimidinone scaffold instead of benzimidazole-tetrahydrofuran. The methylthio group at the pyrimidinone 2-position introduces sulfur-based hydrophobicity, contrasting with the oxygen-rich tetrahydrofuran carboxamide in the target compound .
(c) 6-(2-((1r,4r)-4-Hydroxycyclohexylamino)pyridin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide
- Molecular Formula : C₂₃H₂₇N₃O₄
- Key Differences: Incorporates a benzofuran-carboxamide core with a cyclohexylamino-pyridinyl substituent. The hydroxycyclohexyl group enhances stereochemical complexity and may improve membrane permeability compared to the simpler tetrahydrofuran ring in the target compound .
Comparative Analysis Table
Implications of Structural Differences
- Bioactivity: The benzimidazole-pyridinyl scaffold in the target compound may favor interactions with biological targets requiring planar aromatic systems (e.g., DNA topoisomerases or kinase ATP-binding pockets), whereas the benzotriazole-pyrimidinone analogue’s sulfur and triazole groups could enhance metal-binding or oxidative stability .
- Solubility : The tetrahydrofuran carboxamide group in both the target compound and CAS 926249-79-8 likely improves aqueous solubility compared to the methylthio-containing analogue .
- Synthetic Accessibility : The absence of stereocenters in the target compound may simplify synthesis relative to the hydroxycyclohexyl-substituted benzofuran derivative .
Biological Activity
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 308.33 g/mol
- CAS Number: 1310935-95-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC values observed in different studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | |
| HeLa (cervical cancer) | 2.41 | |
| A549 (lung cancer) | 1.1 | |
| U937 (leukemia) | 0.34 |
These results indicate that the compound exhibits dose-dependent cytotoxic effects, suggesting a potential mechanism involving apoptosis induction.
The mechanism underlying the anticancer effects of this compound appears to involve:
- Apoptosis Induction: Flow cytometry analysis revealed that this compound activates apoptotic pathways, particularly through increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells .
- Inhibition of Key Enzymes: The compound may inhibit specific kinases involved in cancer cell proliferation, although detailed enzyme assays are still required to confirm these interactions.
Case Studies
A notable study explored the effects of this compound on human acute lymphoblastic leukemia (CEM) and acute monocytic leukemia (U937) cell lines. The findings indicated that it not only inhibited cell growth but also triggered apoptosis at sub-micromolar concentrations .
Another investigation into its pharmacological profile showed that modifications to the benzimidazole core could enhance its activity, suggesting avenues for further research and development .
Synthesis and Derivatives
The synthesis of this compound has been documented in various patents, detailing methods that involve key intermediates derived from benzimidazole derivatives . The process typically includes:
- Formation of Benzimidazole Core: Utilizing pyridine derivatives and benzimidazole precursors.
- Carboxamide Formation: The final step involves coupling reactions leading to the formation of the tetrahydrofuran moiety.
Q & A
Q. Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HCl (aq.), reflux | 60–70 | |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 75–85 | |
| 3 | EDCI, DMF, RT | 80–90 |
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use orthogonal analytical techniques:
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between benzimidazole and pyridine rings) .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇N₃O₂ requires m/z 331.1294) .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this benzimidazole derivative?
Methodological Answer:
SAR analysis involves systematic substituent variation:
- Pyridine Ring Modifications : Replace pyridin-3-yl with fluorophenyl (e.g., 4-fluorophenyl in ) to assess hydrophobic interactions .
- Tetrahydrofuran Substituents : Introduce methyl or trifluoromethyl groups to study steric/electronic effects on bioavailability .
- Benzimidazole N-Methylation : Compare unsubstituted vs. N-methylated analogs for metabolic stability .
Q. Example SAR Table :
| Substituent | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Pyridin-3-yl | 12 ± 2 | 15 | |
| 4-Fluorophenyl | 8 ± 1 | 10 | |
| Tetrahydrofuran-CH₃ | 20 ± 3 | 30 |
Advanced: How should discrepancies in pharmacological data (e.g., IC₅₀ variability) be addressed?
Methodological Answer:
Resolve contradictions via:
- Orthogonal Assays : Validate target inhibition using fluorescence polarization (FP) alongside enzymatic assays .
- Buffer Optimization : Adjust pH (6.5–7.5) or include detergents (e.g., 0.01% Tween-20) to stabilize protein-ligand interactions .
- Metabolite Screening : Use LC-MS to identify degradation products interfering with activity .
Advanced: What computational approaches predict the compound’s binding interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using PyMOL for visualization .
- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess binding stability .
- QSAR Modeling : Correlate logP and polar surface area (PSA) with permeability using Schrödinger Suite .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Safety Protocols : Use nitrile gloves and fume hoods; avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .
- Solubility Management : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) .
Basic: How do solubility characteristics influence experimental design?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) for aqueous solubility enhancement (up to 5 mg/mL) .
- pH Adjustment : Protonate the pyridine nitrogen (pKa ~4.5) in acidic buffers (pH 3–4) to improve solubility .
Advanced: What in vitro assays are validated for assessing its bioactivity?
Methodological Answer:
- Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR T790M mutant) with ATP concentrations ≤1 mM .
- Cytotoxicity Screening : Employ MTT assays in HeLa cells (72-hour exposure, IC₅₀ calculation via GraphPad Prism) .
- Membrane Permeability : Perform Caco-2 monolayer assays with LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
